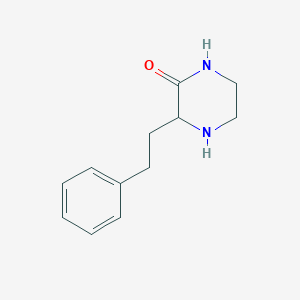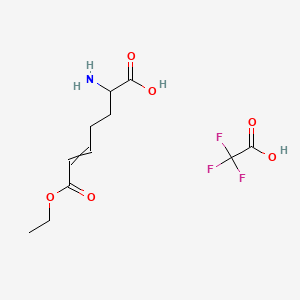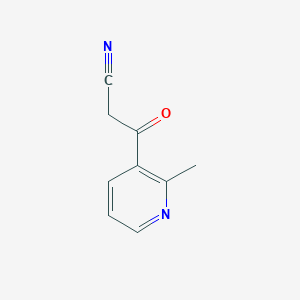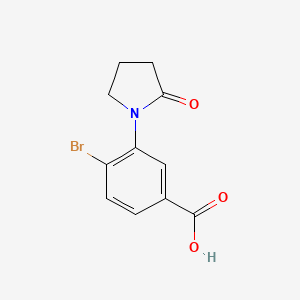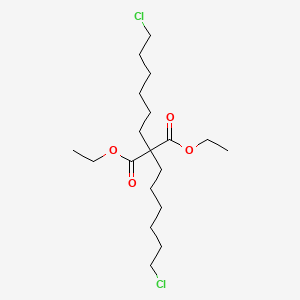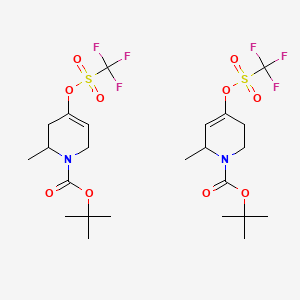
tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate;tert-butyl 6-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate: and tert-butyl 6-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate are organic compounds with significant interest in the field of synthetic chemistry. These compounds are characterized by their pyridine ring structures substituted with trifluoromethylsulfonyloxy groups, which impart unique chemical properties.
准备方法
The synthesis of these compounds typically involves the reaction of pyridine derivatives with trifluoromethanesulfonic anhydride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Base: Triethylamine or pyridine
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure the desired product is obtained.
化学反应分析
These compounds undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be replaced by nucleophiles such as amines, alcohols, or thiols under mild conditions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of these compounds depends on their specific application. In biological systems, they may act by inhibiting enzymes or receptors involved in disease processes. The trifluoromethylsulfonyloxy group is known to enhance the lipophilicity and metabolic stability of the compounds, making them more effective in biological systems.
相似化合物的比较
Similar compounds include:
- tert-butyl 2-methyl-4-(methanesulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate
- tert-butyl 6-methyl-4-(methanesulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate
These compounds share similar structures but differ in the substituents on the pyridine ring. The trifluoromethylsulfonyloxy group in the compounds of interest imparts unique properties, such as increased lipophilicity and metabolic stability, making them more suitable for certain applications.
属性
分子式 |
C24H36F6N2O10S2 |
|---|---|
分子量 |
690.7 g/mol |
IUPAC 名称 |
tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate;tert-butyl 6-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/2C12H18F3NO5S/c2*1-8-7-9(21-22(18,19)12(13,14)15)5-6-16(8)10(17)20-11(2,3)4/h7-8H,5-6H2,1-4H3;5,8H,6-7H2,1-4H3 |
InChI 键 |
XPOJVHAJFNYSMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F.CC1C=C(CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


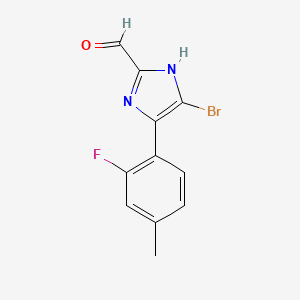
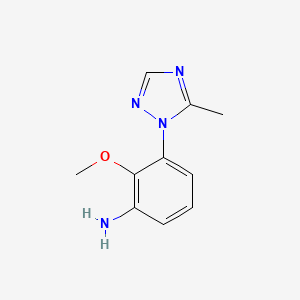
![(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13697785.png)

![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
